molecular formula C27H37N3O6 B11702221 N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carbohydrazide (non-preferred name)

N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carbohydrazide (non-preferred name)

Cat. No.: B11702221
M. Wt: 499.6 g/mol
InChI Key: ZPBQZICITOTQEU-QRQIAZFYSA-N
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Description

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable hydrazide under controlled conditions to form the hydrazone intermediate. This intermediate is then subjected to cyclization reactions to form the final dispiro compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide is unique due to its complex dispiro structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H37N3O6

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C27H37N3O6/c1-30(2)19-11-9-18(10-12-19)17-28-29-24(31)22-20-21(34-26(33-20)13-5-3-6-14-26)23-25(32-22)36-27(35-23)15-7-4-8-16-27/h9-12,17,20-23,25H,3-8,13-16H2,1-2H3,(H,29,31)/b28-17-

InChI Key

ZPBQZICITOTQEU-QRQIAZFYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6

Origin of Product

United States

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